molecular formula C34H35N3O10 B1244172 Rubidazon

Rubidazon

Cat. No.: B1244172
M. Wt: 645.7 g/mol
InChI Key: FBTUMDXHSRTGRV-ODQASSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Zorubicin undergoes various chemical reactions, including:

    Oxidation: Zorubicin can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other anthracycline derivatives.

    Substitution: Zorubicin can undergo substitution reactions, particularly at the benzoyl hydrazone moiety.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are different anthracycline derivatives with potential therapeutic applications .

Scientific Research Applications

Zorubicin has a broad spectrum of scientific research applications, including:

Comparison with Similar Compounds

Zorubicin is similar to other anthracycline compounds such as daunorubicin, doxorubicin, and epirubicin. zorubicin has unique properties due to its benzoyl hydrazone moiety, which enhances its DNA intercalation and topoisomerase II inhibition . This makes zorubicin particularly effective in treating certain types of cancer.

Similar Compounds

  • Daunorubicin
  • Doxorubicin
  • Epirubicin
  • Idarubicin

Zorubicin’s uniqueness lies in its enhanced ability to intercalate into DNA and inhibit topoisomerase II, making it a potent chemotherapeutic agent .

Properties

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

IUPAC Name

N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+

InChI Key

FBTUMDXHSRTGRV-ODQASSKESA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

synonyms

daunomycin benzoylhydrazone
RP 22050
Rubidazone
zorubicin
zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer
zorubicin, (L-arabino)-(2S-cis)-isomer
zorubicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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